Cyclobutyl(pyridin-2-yl)methanamine hydrochloride
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the official name being this compound. The compound exists in two primary forms: the free base with Chemical Abstracts Service number 1337719-21-7 and molecular formula C₁₀H₁₄N₂, and the hydrochloride salt with Chemical Abstracts Service number 1864074-76-9 and molecular formula C₁₀H₁₅ClN₂. The systematic identification parameters establish the compound's position within chemical databases and facilitate accurate cross-referencing across scientific literature.
The Molecular Data file number MFCD26140873 corresponds to the free base form, while MFCD28126706 identifies the hydrochloride salt variant. These standardized identifiers ensure consistent recognition across different chemical information systems and research platforms. The European Community number 156-927-7 provides additional regulatory identification for commercial and research applications. The compound's structural uniqueness stems from the specific connectivity pattern between the cyclobutyl substituent and the pyridin-2-yl moiety through the central methanamine carbon.
Properties
IUPAC Name |
cyclobutyl(pyridin-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.ClH/c11-10(8-4-3-5-8)9-6-1-2-7-12-9;/h1-2,6-8,10H,3-5,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHSIEHAOLEDJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2=CC=CC=N2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
Cyclobutyl(pyridin-2-yl)methanamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s interaction with enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. For example, this compound may bind to the active site of an enzyme, altering its conformation and affecting its catalytic activity. Additionally, the compound can interact with proteins involved in cell signaling pathways, modulating their function and impacting downstream cellular processes.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression and alterations in cellular metabolism. These effects can result in various cellular responses, such as changes in cell proliferation, differentiation, and apoptosis. The compound’s impact on cellular processes makes it a valuable tool for studying cell biology and developing therapeutic strategies.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity and function. For example, this compound may inhibit an enzyme by binding to its active site, preventing substrate binding and subsequent catalysis. Alternatively, the compound can activate an enzyme by inducing a conformational change that enhances its catalytic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. For instance, this compound may degrade over time, leading to a decrease in its activity and effectiveness. Additionally, prolonged exposure to the compound can result in long-term effects on cellular processes, such as changes in gene expression and cellular metabolism. These temporal effects are essential considerations when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. As the dosage increases, the compound’s impact on cellular processes and physiological functions becomes more pronounced. High doses of this compound can lead to toxic or adverse effects, such as cellular damage, organ dysfunction, and systemic toxicity. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. For example, this compound may inhibit an enzyme involved in a specific metabolic pathway, resulting in the accumulation or depletion of certain metabolites. These effects on metabolic pathways are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its activity and effectiveness. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution within cells. Additionally, this compound may accumulate in specific cellular compartments or tissues, influencing its localization and activity. Understanding the transport and distribution of the compound is essential for optimizing its therapeutic potential and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in determining its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be directed to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, the compound may localize to the mitochondria, influencing cellular metabolism and energy production. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
Biological Activity
Cyclobutyl(pyridin-2-yl)methanamine hydrochloride is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biochemical properties, mechanisms of action, and biological effects, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a cyclobutyl group linked to a pyridine ring, which is significant for its biological activity. The presence of the amine functional group enhances its reactivity and interaction with various biological targets.
This compound interacts with specific enzymes and receptors, leading to modulation of their activity. This compound may function as either an inhibitor or activator , influencing various biochemical pathways. Notably, it has been shown to bind to biomolecules such as enzymes, altering their function and impacting cellular processes.
Interaction with Enzymes
The compound's interaction with enzymes can lead to either inhibition or activation depending on the specific enzyme involved. For instance, studies indicate that it may inhibit certain kinases or transcription factors, which are crucial for cell signaling and regulation .
Cellular Effects
This compound exhibits various cellular effects, including:
- Modulation of cell signaling pathways : It influences pathways that regulate cell proliferation and apoptosis.
- Gene expression alterations : The compound can affect the expression levels of genes involved in critical cellular functions.
- Metabolic changes : It impacts cellular metabolism, which can lead to changes in energy production and utilization.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro experiments demonstrated that this compound significantly reduced cell viability in cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer) cells. The IC50 values varied based on exposure time, indicating its potency as a therapeutic agent .
| Cell Line | IC50 Value (µM) | Exposure Time (h) |
|---|---|---|
| MCF-7 | < 50 | 48 |
| LoVo | Higher than MCF-7 | 48 |
The compound's mechanism appears to involve apoptosis induction and cell cycle arrest, particularly affecting the G0/G1 phase .
Neuroprotective Effects
Additionally, research suggests that derivatives of this compound may exhibit neuroprotective properties by modulating NMDA receptor activity. This could have implications for treating neurodegenerative diseases where excitotoxicity plays a role .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution at the Aromatic Ring
Cyclobutyl(phenyl)methanamine Hydrochloride
- Structure : Replaces pyridin-2-yl with a phenyl group.
- Molecular Formula : C₁₁H₁₆ClN (free base: C₁₁H₁₅N) .
- Key Differences :
(4-Bromophenyl)(cyclobutyl)methanamine Hydrochloride
Variation in Amine Backbone
2-Cyclobutyl-1-phenylethanamine Hydrochloride
Substituent Effects on Cyclobutyl Group
trans-[3-(Difluoromethyl)cyclobutyl]methanamine Hydrochloride
Stereochemical Variations
(R)- and (S)-Cyclobutyl(phenyl)methanamine Hydrochloride
Data Tables for Comparative Analysis
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Physical State | Key Substituent |
|---|---|---|---|---|
| Cyclobutyl(pyridin-2-yl)methanamine HCl | C₁₀H₁₄ClN₂ | 198.70 | Solid* | Pyridin-2-yl |
| (S)-Cyclobutyl(phenyl)methanamine HCl | C₁₁H₁₆ClN | 197.70 | Solid | Phenyl |
| trans-[3-(Difluoromethyl)cyclobutyl]methanamine HCl | C₆H₁₁ClF₂N | 169.60 | Solid | Difluoromethyl (trans) |
| [1-(Pyridin-2-yl)cyclobutyl]methanamine | C₁₀H₁₄N₂ | 162.23 | Liquid | Free base |
Table 2: Pharmacochemical Relevance
| Compound Name | Hydrogen-Bond Donors | LogP* | Key Applications |
|---|---|---|---|
| Cyclobutyl(pyridin-2-yl)methanamine HCl | 2 (NH₂, HCl) | ~1.5 | CNS drug intermediates |
| (4-Bromophenyl)(cyclobutyl)methanamine HCl | 2 | ~2.8 | Lipophilic scaffold optimization |
| 2-Cyclobutyl-1-phenylethanamine HCl | 2 | ~2.2 | Kinase inhibitor precursors |
*Estimated using fragment-based methods.
Preparation Methods
The most advanced and widely cited method for preparing pyridin-2-yl-methylamine derivatives, including cyclobutyl(pyridin-2-yl)methanamine hydrochloride, is a reductive amination reaction between cyanohydrins and pyridin-2-yl-methylamine or its hydrochloride salt.
Reaction Scheme
- Starting materials:
- Cyanohydrin (Formula III)
- Pyridin-2-yl-methylamine (Formula IV), often as hydrochloride salt
- Reaction conditions:
- Reductive amination carried out at room temperature
- Reaction medium: Alcoholic solvent, typically methanol
- Base: Organic tertiary amine, notably 1,4-diazabicyclo[2.2.2]octane (DABCO)
- Reducing agent: Sodium cyanoborohydride (NaBH3CN)
- Additives: Iron sulfate (FeSO4·7H2O) to suppress side reactions involving cyanide ions
This method is advantageous due to its mild conditions, high selectivity, and improved yield compared to earlier routes involving epoxide intermediates or multi-step functional group transformations.
Detailed Reaction Conditions and Mechanism
| Parameter | Details |
|---|---|
| Solvent | Methanol (alcoholic medium) |
| Base | 1,4-Diazabicyclo[2.2.2]octane (DABCO) |
| Reducing Agent | Sodium cyanoborohydride (NaBH3CN) |
| Temperature | Ambient (room temperature) |
| Reaction Time | Typically several hours until completion |
| Additives | Iron sulfate (FeSO4·7H2O) to bind free cyanide ions |
| Work-up | Dilution with dichloromethane and water, separation, decolorization with silica and animal charcoal, evaporation to dryness |
The reductive amination proceeds via nucleophilic attack of the amine on the cyanohydrin carbon, followed by reduction of the imine intermediate to the amine. The presence of a tertiary amine base maintains the medium basic, facilitating the reaction and improving selectivity. Sodium cyanoborohydride is chosen for its mild reducing properties, which selectively reduce imines without affecting other functional groups.
Alternative Preparative Routes and Intermediates
Prior to the development of the reductive amination method, synthesis involved multi-step transformations starting from 1-benzoyl-piperidin-4-one derivatives:
- Conversion of ketone to epoxide intermediate
- Treatment with hydrogen fluoride-pyridine complex to yield hydroxy-fluoro intermediates
- Activation of primary alcohol as para-toluenesulfonate ester
- Reaction with potassium phthalimide to introduce the amine functionality
This route, while effective, is more complex and less efficient than the reductive amination method.
Purification and Isolation
Following the reaction, the mixture is typically diluted with dichloromethane and water to separate organic and aqueous phases. The organic phase is washed to remove impurities, then decolorized using silica gel and animal charcoal to remove colored impurities. Finally, evaporation under reduced pressure yields the crude amine, which can be converted to the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid solution.
Summary Table of Preparation Method Parameters
| Aspect | Description |
|---|---|
| Method | Reductive amination of cyanohydrin and pyridin-2-yl-methylamine hydrochloride |
| Key Reagents | Cyanohydrin, pyridin-2-yl-methylamine hydrochloride, NaBH3CN, DABCO, FeSO4·7H2O |
| Solvent | Methanol |
| Temperature | Room temperature |
| Reaction Time | Several hours |
| Work-up | Extraction with dichloromethane/water, washing, decolorization, evaporation |
| Yield | High (exact yield varies by substrate and conditions) |
| Advantages | Mild conditions, high selectivity, scalable |
| Limitations | Requires careful handling of cyanide species |
Research Findings and Practical Notes
- Reaction Efficiency: The reductive amination method has been shown to proceed efficiently at room temperature, avoiding harsh conditions that could degrade sensitive functional groups.
- Side Reaction Suppression: Addition of iron sulfate effectively complexes free cyanide ions, preventing side reactions and improving product purity.
- Base Selection: Use of DABCO as a tertiary amine base is critical for maintaining reaction pH and enhancing reductive amination rates.
- Scalability: The method is amenable to scale-up, with solvent and reagent volumes adjusted accordingly, and standard work-up procedures facilitating isolation of pure hydrochloride salt.
Q & A
Basic Research Question
- Solubility : Highly soluble in polar solvents (water, methanol) due to hydrochloride salt formation; poorly soluble in non-polar solvents .
- Stability : Store at 2–8°C under inert atmosphere to prevent amine oxidation. Aqueous solutions are stable for ≤48 hours at pH 4–6 .
How can synthesis yields be optimized for scale-up?
Advanced Research Question
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions to reduce byproducts .
- Reaction Solvent Optimization : Replace dichloromethane with THF or acetonitrile to improve cyclobutyl intermediate stability .
- Salt Formation Control : Adjust HCl stoichiometry during crystallization to avoid dihydrochloride impurities .
How to resolve contradictions in NMR data for cyclobutyl derivatives?
Advanced Research Question
- Dynamic Effects : Cyclobutyl ring puckering causes signal splitting; use variable-temperature NMR to observe conformational exchange .
- Impurity Profiling : Compare with reference spectra of (4-chlorothieno[3,2-c]pyridin-2-yl)methanamine hydrochloride to identify halogenated contaminants .
What is the impact of the cyclobutyl group on biological activity in SAR studies?
Advanced Research Question
- Steric Effects : Cyclobutyl enhances binding pocket selectivity vs. bulkier groups (e.g., phenyl in (S)-cyclobutyl(phenyl)methanamine hydrochloride) .
- Electron-Withdrawing Effects : Pyridine nitrogen and cyclobutyl strain synergize to improve target affinity, as seen in kinase inhibitors .
How to design in vitro assays for evaluating this compound’s activity?
Advanced Research Question
- Target Selection : Prioritize kinases or GPCRs based on structural analogs like (1-(pyridin-2-yl)cyclohexyl)methanamine .
- Assay Conditions : Use pH 7.4 buffers to mimic physiological salt dissociation. Include DMSO controls (<0.1% v/v) to avoid solvent interference .
How do hydrochloride vs. dihydrochloride salt forms affect pharmacological properties?
Advanced Research Question
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
